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molecular formula C12H10ClNO2 B8572269 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 149609-85-8

1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B8572269
M. Wt: 235.66 g/mol
InChI Key: QXXCWXCCYKEGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846684B2

Procedure details

Methyl 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate (550 mg, 2.203 mmol) was dissolved in ethanol (10 mL) and 7M aq. NaOH (8 mL). The reaction was stirred at 70° C. for 4 h and allowed to cool for 1 h. The ethanol was stripped by rotary evaporation until material began to precipitate, at which point the aqueous mixture was cooled in an ice bath and acidified with conc. HCl, which elicited further precipitation. The precipitate was collected over a filter and washed with a small amount of cold 1M HCl and dried under high vacuum to provide 375 mg of the title compound as a white, powdery solid.
Name
Methyl 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([CH2:6][N:7]2[CH:11]=[CH:10][CH:9]=[C:8]2[C:12]([O:14]C)=[O:13])=[CH:4][CH:3]=1>C(O)C.[OH-].[Na+]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[CH:11]=[CH:10][CH:9]=[C:8]2[C:12]([OH:14])=[O:13])=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Methyl 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate
Quantity
550 mg
Type
reactant
Smiles
ClC1=CC=C(CN2C(=CC=C2)C(=O)OC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethanol was stripped by rotary evaporation until material
CUSTOM
Type
CUSTOM
Details
to precipitate, at which point the aqueous mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate was collected over
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with a small amount of cold 1M HCl
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=CC=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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